molecular formula C10H13Cl2N3 B11824761 5H,6H,7H,8H,9H-pyrido[2,3-d]azepine-2-carbonitrile dihydrochloride

5H,6H,7H,8H,9H-pyrido[2,3-d]azepine-2-carbonitrile dihydrochloride

Cat. No.: B11824761
M. Wt: 246.13 g/mol
InChI Key: HLEJHKFISMWPCL-UHFFFAOYSA-N
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Description

5H,6H,7H,8H,9H-pyrido[2,3-d]azepine-2-carbonitrile dihydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound is part of the pyridoazepine family, which is characterized by a fused ring system containing both nitrogen and carbon atoms. The dihydrochloride form indicates that the compound is a salt, which can enhance its solubility and stability.

Preparation Methods

The synthesis of 5H,6H,7H,8H,9H-pyrido[2,3-d]azepine-2-carbonitrile dihydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a base, such as sodium hydroxide, and a solvent like ethanol. The industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, to meet higher demand and ensure consistent quality .

Chemical Reactions Analysis

5H,6H,7H,8H,9H-pyrido[2,3-d]azepine-2-carbonitrile dihydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

5H,6H,7H,8H,9H-pyrido[2,3-d]azepine-2-carbonitrile dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H,9H-pyrido[2,3-d]azepine-2-carbonitrile dihydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

5H,6H,7H,8H,9H-pyrido[2,3-d]azepine-2-carbonitrile dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound for various scientific studies.

Properties

Molecular Formula

C10H13Cl2N3

Molecular Weight

246.13 g/mol

IUPAC Name

6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine-2-carbonitrile;dihydrochloride

InChI

InChI=1S/C10H11N3.2ClH/c11-7-9-2-1-8-3-5-12-6-4-10(8)13-9;;/h1-2,12H,3-6H2;2*1H

InChI Key

HLEJHKFISMWPCL-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC2=C1C=CC(=N2)C#N.Cl.Cl

Origin of Product

United States

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